![molecular formula C18H13N3O4 B2472308 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 2309625-19-0](/img/structure/B2472308.png)
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one
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Description
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one, also known as AMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazole, when incorporated with chromen-2-one, exhibit significant antimicrobial properties. For instance, Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives and evaluated their in vitro antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. The study found that certain compounds, especially those without any substitution on the phenyl ring attached to the 1,3,4-oxadiazole moiety, showed highly significant growth inhibition against these pathogens (Bhat, Al-Omar, & Siddiqui, 2013).
Anticancer Potential
The compound's relevance extends to oncological research, where derivatives have been evaluated for their potential as anticancer agents. For example, Yakantham, Sreenivasulu, & Raju (2019) synthesized and tested a series of derivatives for their anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (Du-145) cancers. Their findings suggest that these compounds demonstrate good to moderate activity, indicating their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Material Science Applications
In the realm of material science, derivatives of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one have been explored for their liquid crystalline properties. Abboud, Lafta, & Tomi (2017) synthesized new mesogenic series bearing the 1,3,4-oxadiazole ring and evaluated their liquid crystalline behavior. These compounds exhibited nematic and smectic A phases, highlighting the influence of the oxadiazole and chromen-2-one moieties on the mesomorphic properties of these materials (Abboud, Lafta, & Tomi, 2017).
properties
IUPAC Name |
3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-21-20-16(25-17)12-4-2-3-5-14(12)19/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPGAOIASSXFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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